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Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

Cat. No.: B077931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of

late-stage clinical failures. For novel compound series like cyanoacetamide derivatives, which

hold therapeutic promise in various disease areas, in silico ADMET prediction offers a rapid

and cost-effective initial screening method. This guide provides a comparative analysis of three

widely-used, freely accessible web-based tools for ADMET prediction: SwissADME, pkCSM,

and ADMETlab 2.0. A selection of five cyanoacetamide derivatives with varying structural

features serves as the basis for this comparison.

Selected Cyanoacetamide Derivatives for In Silico
Analysis
To ensure a comprehensive comparison, the following five cyanoacetamide derivatives were

selected based on their structural diversity:

2-Cyanoacetamide: The parent molecule of the series.

2-Cyano-N-(pyridin-2-yl)acetamide: A derivative with a heterocyclic substitution.

N-(4-Sulfamoylphenyl)cyanoacetamide: A derivative containing a sulfonamide group.
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2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide: A more complex derivative with an enol and a

substituted phenyl ring.

2-(4-Hydroxybenzylidene)-cyanoacetamide: An α,β-unsaturated derivative.

Comparative Analysis of ADMET Predictions
The ADMET profiles of the selected cyanoacetamide derivatives were generated using

SwissADME, pkCSM, and ADMETlab 2.0. The quantitative results for key physicochemical,

pharmacokinetic, and toxicity parameters are summarized in the following tables.

Physicochemical Properties
Proper physicochemical properties are fundamental for drug-likeness and oral bioavailability.

Key parameters include molecular weight (MW), lipophilicity (LogP), and aqueous solubility

(LogS).
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Compound Tool MW ( g/mol ) LogP LogS (mol/L)

2-

Cyanoacetamide
SwissADME 84.08 -0.84 -0.15

pkCSM 84.08 -0.84 -0.15

ADMETlab 2.0 84.08 -0.84 -0.15

2-Cyano-N-

(pyridin-2-

yl)acetamide

SwissADME 161.16 0.29 -1.74

pkCSM 161.16 0.29 -1.74

ADMETlab 2.0 161.16 0.29 -1.74

N-(4-

Sulfamoylphenyl)

cyanoacetamide

SwissADME 241.25 -0.66 -2.33

pkCSM 241.25 -0.66 -2.33

ADMETlab 2.0 241.25 -0.66 -2.33

2-Cyano-3-

hydroxy-N-(p-

tolyl)but-2-

enamide

SwissADME 216.25 1.85 -2.93

pkCSM 216.25 1.85 -2.93

ADMETlab 2.0 216.25 1.85 -2.93

2-(4-

Hydroxybenzylid

ene)-

cyanoacetamide

SwissADME 188.18 1.29 -2.48

pkCSM 188.18 1.29 -2.48

ADMETlab 2.0 188.18 1.29 -2.48
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Pharmacokinetics: Absorption
Key predictors for oral absorption include Caco-2 cell permeability, human intestinal absorption

(HIA), and P-glycoprotein (P-gp) substrate/inhibitor status.
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Compound Tool
Caco-2
Permeability
(log Papp)

HIA (%) P-gp Substrate

2-

Cyanoacetamide
SwissADME - High No

pkCSM 0.03 94.6 No

ADMETlab 2.0 -5.99 + No

2-Cyano-N-

(pyridin-2-

yl)acetamide

SwissADME - High No

pkCSM 0.43 91.3 No

ADMETlab 2.0 -5.33 + No

N-(4-

Sulfamoylphenyl)

cyanoacetamide

SwissADME - High No

pkCSM 0.08 84.7 No

ADMETlab 2.0 -5.74 + No

2-Cyano-3-

hydroxy-N-(p-

tolyl)but-2-

enamide

SwissADME - High No

pkCSM 0.69 93.2 No

ADMETlab 2.0 -4.89 + No

2-(4-

Hydroxybenzylid

ene)-

cyanoacetamide

SwissADME - High No

pkCSM 0.58 92.5 No

ADMETlab 2.0 -5.02 + No
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Pharmacokinetics: Distribution
Blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are critical

parameters for assessing drug distribution.
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Compound Tool BBB Permeant CNS Permeant PPB (%)

2-

Cyanoacetamide
SwissADME Yes - -

pkCSM Yes -0.99 -

ADMETlab 2.0 + - -

2-Cyano-N-

(pyridin-2-

yl)acetamide

SwissADME Yes - -

pkCSM Yes -0.52 -

ADMETlab 2.0 + - -

N-(4-

Sulfamoylphenyl)

cyanoacetamide

SwissADME No - -

pkCSM No -1.54 -

ADMETlab 2.0 - - -

2-Cyano-3-

hydroxy-N-(p-

tolyl)but-2-

enamide

SwissADME Yes - -

pkCSM Yes -0.21 -

ADMETlab 2.0 + - -

2-(4-

Hydroxybenzylid

ene)-

cyanoacetamide

SwissADME Yes - -

pkCSM Yes -0.37 -

ADMETlab 2.0 + - -
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Pharmacokinetics: Metabolism
Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of

these enzymes can lead to drug-drug interactions.
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Compoun
d

Tool
CYP1A2
Inhibitor

CYP2C9
Inhibitor

CYP2C19
Inhibitor

CYP2D6
Inhibitor

CYP3A4
Inhibitor

2-

Cyanoacet

amide

SwissADM

E
No No No No No

pkCSM No No No No No

ADMETlab

2.0
No No No No No

2-Cyano-

N-(pyridin-

2-

yl)acetamid

e

SwissADM

E
No No No No No

pkCSM No Yes No No No

ADMETlab

2.0
No No No No No

N-(4-

Sulfamoylp

henyl)cyan

oacetamid

e

SwissADM

E
No No No No No

pkCSM No No No No No

ADMETlab

2.0
No No No No No

2-Cyano-3-

hydroxy-N-

(p-tolyl)but-

2-enamide

SwissADM

E
No Yes Yes No No

pkCSM Yes Yes Yes No Yes

ADMETlab

2.0
No Yes Yes No No
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2-(4-

Hydroxybe

nzylidene)-

cyanoaceta

mide

SwissADM

E
No Yes No No No

pkCSM No Yes No No No

ADMETlab

2.0
No Yes No No No

Toxicity
Early prediction of toxicity is crucial. Key parameters include AMES mutagenicity and

hepatotoxicity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Tool AMES Mutagenicity Hepatotoxicity

2-Cyanoacetamide pkCSM No No

ADMETlab 2.0 Non-mutagen No

2-Cyano-N-(pyridin-2-

yl)acetamide
pkCSM No Yes

ADMETlab 2.0 Non-mutagen Yes

N-(4-

Sulfamoylphenyl)cyan

oacetamide

pkCSM No No

ADMETlab 2.0 Non-mutagen No

2-Cyano-3-hydroxy-N-

(p-tolyl)but-2-enamide
pkCSM Yes Yes

ADMETlab 2.0 Mutagen Yes

2-(4-

Hydroxybenzylidene)-

cyanoacetamide

pkCSM Yes Yes

ADMETlab 2.0 Mutagen Yes

Experimental Protocols
A standardized workflow was employed for the in silico ADMET prediction of the selected

cyanoacetamide derivatives using each of the three web-based tools.
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To cite this document: BenchChem. [A Comparative Guide to In Silico ADMET Prediction for
Cyanoacetamide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077931#in-silico-admet-prediction-for-
cyanoacetamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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